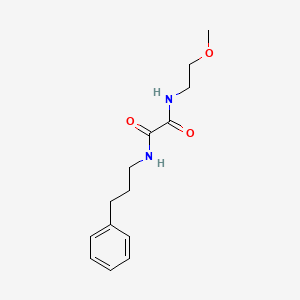

N1-(2-methoxyethyl)-N2-(3-phenylpropyl)oxalamide

Description

N1-(2-Methoxyethyl)-N2-(3-phenylpropyl)oxalamide is a substituted oxalamide featuring a 2-methoxyethyl group at the N1 position and a 3-phenylpropyl group at the N2 position. Oxalamides are widely studied for diverse applications, including antiviral agents (), flavor additives (), and enzyme inhibitors ().

Propriétés

IUPAC Name |

N'-(2-methoxyethyl)-N-(3-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-19-11-10-16-14(18)13(17)15-9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZYGXQNHOMQSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyethyl)-N2-(3-phenylpropyl)oxalamide typically involves the reaction of oxalyl chloride with 2-methoxyethylamine and 3-phenylpropylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

- This intermediate then reacts with 3-phenylpropylamine to yield N1-(2-methoxyethyl)-N2-(3-phenylpropyl)oxalamide.

Oxalyl chloride: reacts with to form an intermediate.

Industrial Production Methods

In an industrial setting, the production of N1-(2-methoxyethyl)-N2-(3-phenylpropyl)oxalamide may involve continuous flow reactors to ensure precise control over reaction conditions and to increase yield. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

N1-(2-methoxyethyl)-N2-(3-phenylpropyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The methoxyethyl and phenylpropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Applications De Recherche Scientifique

N1-(2-methoxyethyl)-N2-(3-phenylpropyl)oxalamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which N1-(2-methoxyethyl)-N2-(3-phenylpropyl)oxalamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons with Analogous Compounds

Substituent-Driven Structural Variations

The compound’s 2-methoxyethyl and 3-phenylpropyl groups distinguish it from similar oxalamides. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison of Selected Oxalamides

Key Observations:

- Flexibility vs. Rigidity : The target compound’s 2-methoxyethyl group provides conformational flexibility compared to rigid frameworks like adamantyl () or aromatic dimethoxybenzyl (). This flexibility may enhance solubility or alter receptor-binding kinetics.

- Electronic Effects : The methoxyethyl group’s ether oxygen may engage in hydrogen bonding, akin to the benzyloxy group in Compound 3 (), but with reduced steric hindrance.

Toxicological and Metabolic Profiles

- NOEL Values: For flavor agents like S336, the NOEL is 100 mg/kg/day (). Structural analogs with methylpyridyl or chlorophenyl groups () may share metabolic pathways involving hydrolysis and oxidation ().

- Metabolism : The target’s methoxyethyl group could undergo O-demethylation to a hydroxylated metabolite, similar to S336’s methoxy-to-hydroxyl conversion. The phenylpropyl chain may undergo β-oxidation, producing phenylacetic acid derivatives.

Activité Biologique

N1-(2-methoxyethyl)-N2-(3-phenylpropyl)oxalamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have indicated that N1-(2-methoxyethyl)-N2-(3-phenylpropyl)oxalamide exhibits significant anticancer properties. Research has shown that compounds with similar structural features can induce apoptosis in various cancer cell lines. For instance, a study on related oxalamides demonstrated their ability to inhibit tumor growth in vitro by triggering apoptotic pathways and cell cycle arrest .

The mechanism through which N1-(2-methoxyethyl)-N2-(3-phenylpropyl)oxalamide exerts its effects is hypothesized to involve:

- Inhibition of Enzyme Activity : The compound may interact with specific enzymes involved in cancer cell proliferation, thereby inhibiting their activity.

- Induction of Apoptosis : Similar compounds have been shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, leading to increased cell death in tumor cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Studies indicate that derivatives of oxalamides can demonstrate significant antibacterial effects against various strains of bacteria, suggesting a broader spectrum of biological activity.

Synthetic Routes

The synthesis of N1-(2-methoxyethyl)-N2-(3-phenylpropyl)oxalamide typically involves multi-step organic reactions. The following steps outline a potential synthetic route:

- Formation of the Oxalamide Backbone : The initial step involves the reaction between 2-methoxyethylamine and 3-phenylpropanoic acid derivatives.

- Purification : The crude product is then purified using recrystallization techniques.

Chemical Reactions

N1-(2-methoxyethyl)-N2-(3-phenylpropyl)oxalamide can undergo various chemical reactions, including:

- Hydrolysis : Can be hydrolyzed under acidic or basic conditions to yield corresponding acids.

- Substitution Reactions : The methoxy group can be substituted with other functional groups to modify biological activity .

Case Study 1: Antitumor Activity Evaluation

A study evaluated the cytotoxic effects of N1-(2-methoxyethyl)-N2-(3-phenylpropyl)oxalamide on several human cancer cell lines. Results indicated that the compound exhibited a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 7.5 | Apoptosis induction |

| MCF-7 | 10.0 | Cell cycle arrest |

| A549 | 8.5 | Enzyme inhibition |

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against common pathogens. The results showed effective inhibition against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.